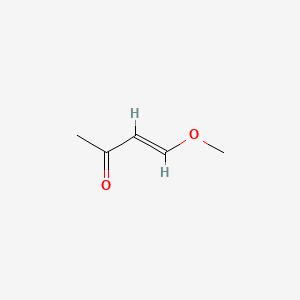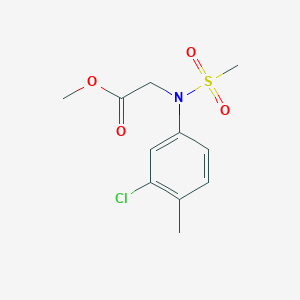
methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is an organic compound with a complex structure that includes a chloro, methyl, and methylsulfonyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out in a batch reactor, and the conditions are optimized using microwave-assisted esterification to enhance efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of microwave technology combined with response surface methodology (RSM) is employed to optimize variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate: Known for its unique combination of functional groups.
Methyl 2-(4-chloro-3-methyl-N-methylsulfonylanilino)acetate: Similar structure but with different positional isomers.
Methyl 2-(3-chloro-4-methyl-N-ethylsulfonylanilino)acetate: Variation in the sulfonyl group.
Uniqueness
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6204-86-0 |
|---|---|
Molecular Formula |
C11H14ClNO4S |
Molecular Weight |
291.75 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
InChI Key |
QNYNVGKZRDNFSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


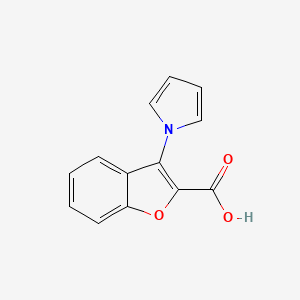
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
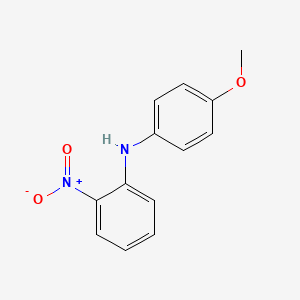
![5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one](/img/structure/B1361212.png)

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
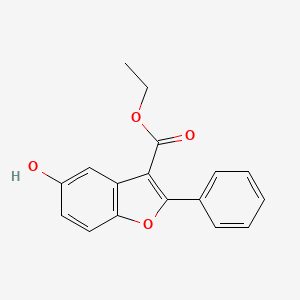


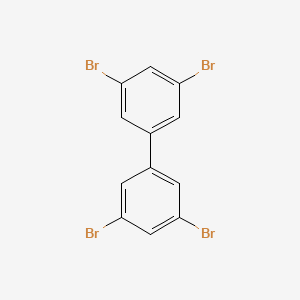
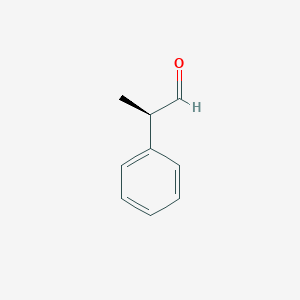
![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)
